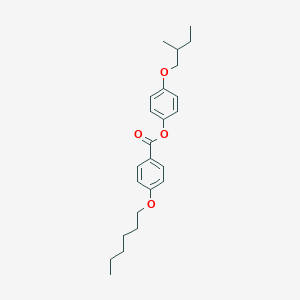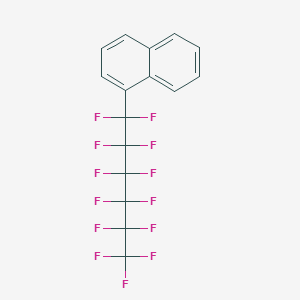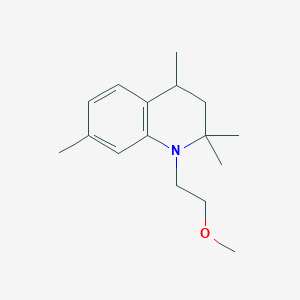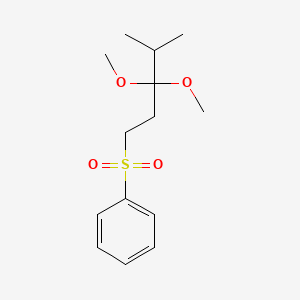![molecular formula C41H82N2O2 B14348945 N-[(Octadecanoylamino)methyl]docosanamide CAS No. 94388-87-1](/img/structure/B14348945.png)
N-[(Octadecanoylamino)methyl]docosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Octadecanoylamino)methyl]docosanamide is a long-chain fatty amide compound It is characterized by its unique structure, which includes an octadecanoyl group and a docosanamide group connected through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Octadecanoylamino)methyl]docosanamide typically involves the reaction of octadecanoyl chloride with docosanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Octadecanoylamino)methyl]docosanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom, forming N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkyl derivatives.
Applications De Recherche Scientifique
N-[(Octadecanoylamino)methyl]docosanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function due to its long-chain fatty acid components.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(Octadecanoylamino)methyl]docosanamide involves its interaction with cell membranes. The long-chain fatty acid components integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
13-Docosenamide (Erucamide): Another long-chain fatty amide with similar properties but differing in the length and saturation of the fatty acid chain.
N-Docosanoyl-glucopsychosine: A glycosphingolipid with a similar long-chain fatty acid component but with additional sugar moieties.
Uniqueness
N-[(Octadecanoylamino)methyl]docosanamide is unique due to its specific combination of an octadecanoyl group and a docosanamide group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
94388-87-1 |
|---|---|
Formule moléculaire |
C41H82N2O2 |
Poids moléculaire |
635.1 g/mol |
Nom IUPAC |
N-[(octadecanoylamino)methyl]docosanamide |
InChI |
InChI=1S/C41H82N2O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-41(45)43-39-42-40(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3,(H,42,44)(H,43,45) |
Clé InChI |
JWDHGGJPGDVMTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


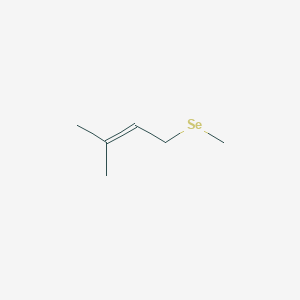
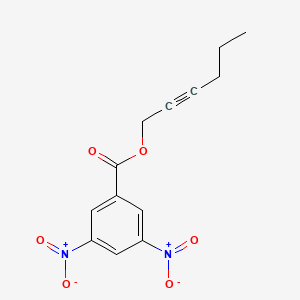
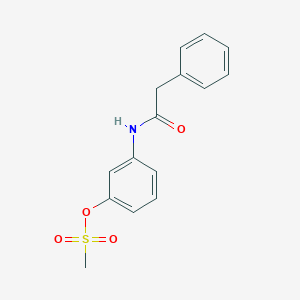
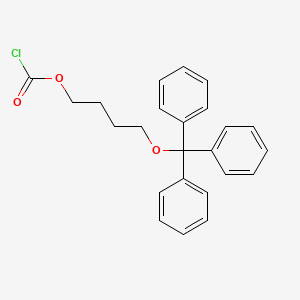
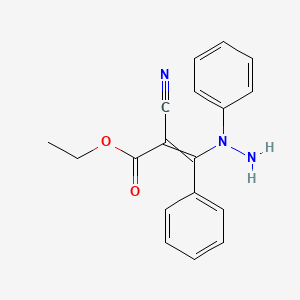
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
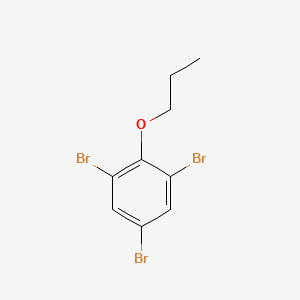
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
